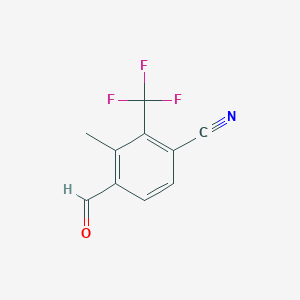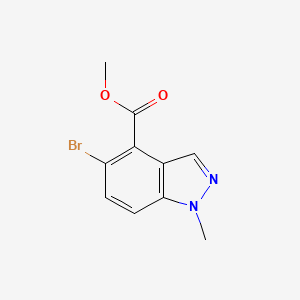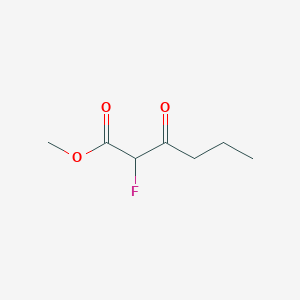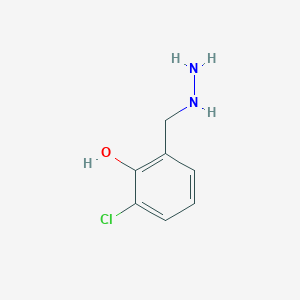
2-Chloro-6-(hydrazinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(hydrazinylmethyl)phenol is an organic compound with the molecular formula C7H9ClN2O It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chloro group at the 2-position and a hydrazinylmethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(hydrazinylmethyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-chloro-6-methylphenol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(hydrazinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted phenols.
Applications De Recherche Scientifique
2-Chloro-6-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methylphenol: Lacks the hydrazinylmethyl group, making it less reactive in certain chemical reactions.
2-Chloro-6-(aminomethyl)phenol: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
2-Chloro-6-(hydroxymethyl)phenol:
Uniqueness
2-Chloro-6-(hydrazinylmethyl)phenol is unique due to the presence of both chloro and hydrazinylmethyl groups, which confer distinct reactivity and potential applications. The hydrazinylmethyl group, in particular, allows for the formation of various derivatives through oxidation, reduction, and substitution reactions, making it a versatile compound in chemical synthesis and research.
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
2-chloro-6-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-1-2-5(4-10-9)7(6)11/h1-3,10-11H,4,9H2 |
Clé InChI |
UNRZMOICJOAJRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)O)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
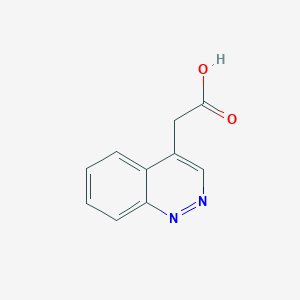


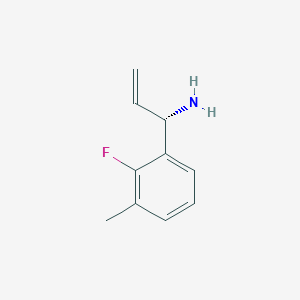
![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
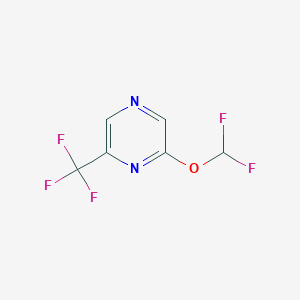
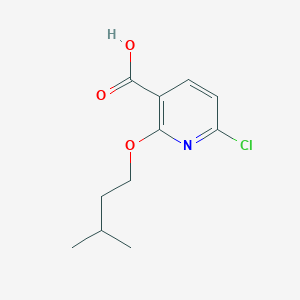


![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
